An In-depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Molecular Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Isothiocyanato-N,N-dimethylacetamide: Molecular Structure, Properties, and Potential Applications
Introduction
2-Isothiocyanato-N,N-dimethylacetamide is a fascinating, yet underexplored, organic molecule that stands at the intersection of two functionally significant chemical classes: the isothiocyanates and the N,N-disubstituted amides. While direct literature on this specific compound is sparse, a comprehensive understanding of its molecular structure, properties, and potential applications can be extrapolated from the well-documented characteristics of its constituent moieties. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed exploration of 2-isothiocyanato-N,N-dimethylacetamide, offering insights into its synthesis, reactivity, and prospective utility, particularly in the realm of medicinal chemistry and drug discovery.
The isothiocyanate group (-N=C=S) is a hallmark of many naturally occurring compounds, particularly those found in cruciferous vegetables, and is renowned for its diverse biological activities, including anticancer and antimicrobial properties[1][2]. On the other hand, the N,N-dimethylacetamide (DMAc) core is a widely utilized polar aprotic solvent in organic synthesis and the pharmaceutical industry, known for its ability to dissolve a wide range of substances[3][4][5][6][7][8]. The strategic combination of these two functional groups in a single molecule suggests a compound with unique physicochemical properties and a promising pharmacological profile. This guide will delve into the theoretical and practical aspects of 2-isothiocyanato-N,N-dimethylacetamide, providing a foundational resource for its future investigation and application.
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-isothiocyanato-N,N-dimethylacetamide features a central N,N-dimethylacetamide framework with a reactive isothiocyanate group attached to the alpha-carbon. This structure imparts a unique combination of polarity from the amide and reactivity from the isothiocyanate.
A summary of its predicted physicochemical properties is presented below:
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₅H₈N₂OS | Calculated |
| Molecular Weight | 144.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Boiling Point | > 165 °C (predicted) | Inferred from N,N-dimethylacetamide[3][9] |
| Solubility | Miscible with water and most organic solvents (predicted) | Inferred from N,N-dimethylacetamide[3][7] |
| CAS Number | Not available |
Spectroscopic Characterization (Predicted):
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¹H NMR: Protons on the methyl groups attached to the nitrogen would likely appear as a singlet, while the methylene protons adjacent to the isothiocyanate group would exhibit a distinct chemical shift.
-
¹³C NMR: The carbon of the isothiocyanate group would have a characteristic resonance in the range of 120-140 ppm. The carbonyl carbon of the amide would also be readily identifiable.
-
IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) would be expected around 2050-2150 cm⁻¹. The amide carbonyl (C=O) stretch would appear around 1650 cm⁻¹[10].
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 144.19, with characteristic fragmentation patterns.
Synthesis and Reactivity
While a specific, validated synthesis for 2-isothiocyanato-N,N-dimethylacetamide is not documented, a plausible synthetic route can be proposed based on established methods for isothiocyanate formation[2][11]. A common and effective approach involves the reaction of a primary amine with a thiocarbonylating agent.
A proposed synthetic workflow is as follows:
Caption: Proposed two-step synthesis of 2-isothiocyanato-N,N-dimethylacetamide.
The reactivity of 2-isothiocyanato-N,N-dimethylacetamide is dominated by the electrophilic carbon atom of the isothiocyanate group. This moiety readily reacts with nucleophiles such as primary and secondary amines to form thioureas, and with thiols to form dithiocarbamates. The N,N-dimethylacetamide portion of the molecule is relatively stable but can undergo hydrolysis under strong acidic conditions[3].
Potential Applications in Drug Development and Biological Activity
The isothiocyanate functional group is a well-established pharmacophore with a broad range of biological activities. Arylalkyl isothiocyanates, for instance, have shown significant inhibitory effects on certain cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens[12].
Potential Mechanisms of Action:
The primary mechanism of action for many bioactive isothiocyanates involves their ability to covalently modify cysteine residues in proteins. This can lead to the modulation of various cellular signaling pathways.
Caption: Covalent modification of proteins by 2-isothiocyanato-N,N-dimethylacetamide.
The N,N-dimethylacetamide component of the molecule is expected to enhance its solubility and bioavailability, potentially improving its pharmacokinetic profile compared to more lipophilic isothiocyanates. N,N-dimethylacetamide itself has been investigated for its own biological activities, including anti-inflammatory and bone-regenerative properties[5][13]. The combination of these two moieties could lead to a synergistic therapeutic effect.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of 2-isothiocyanato-N,N-dimethylacetamide.
Protocol 1: Synthesis of 2-isothiocyanato-N,N-dimethylacetamide
-
Synthesis of 2-amino-N,N-dimethylacetamide:
-
In a well-ventilated fume hood, dissolve 2-chloro-N,N-dimethylacetamide in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and slowly bubble excess ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 2-amino-N,N-dimethylacetamide by column chromatography or distillation.
-
-
Synthesis of 2-isothiocyanato-N,N-dimethylacetamide:
-
Dissolve the purified 2-amino-N,N-dimethylacetamide in a dry, inert solvent like dichloromethane.
-
Add a stoichiometric equivalent of a thiocarbonylating agent, such as thiophosgene or di(1H-imidazol-1-yl)methanethione, dropwise at 0 °C.
-
Include a non-nucleophilic base, like triethylamine, to scavenge the liberated acid[2][11].
-
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by flash column chromatography.
-
Protocol 2: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
A C18 reversed-phase column is suitable for analysis.
-
A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) can be employed.
-
Detection can be performed using a UV detector at a wavelength where the isothiocyanate or amide chromophore absorbs.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A polar capillary column is recommended for the separation of this polar analyte.
-
The mass spectrometer can be operated in electron ionization (EI) mode to obtain characteristic fragmentation patterns for structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Conclusion
2-Isothiocyanato-N,N-dimethylacetamide represents a promising, albeit theoretically conceived, molecule with significant potential in the field of drug discovery and development. By combining the well-established biological activity of the isothiocyanate group with the favorable physicochemical properties of the N,N-dimethylacetamide core, this compound offers a unique scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biology of this intriguing molecule. Further investigation into its synthesis, reactivity, and pharmacological profile is warranted to fully elucidate its potential as a valuable tool in medicinal chemistry.
References
- Nowak, J., T. K. Olszewski, and A. T. M. G. A. H. E. Z. A. Bodzioch. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules 26.9 (2021): 2697.
-
MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22370629. Retrieved from [Link]
- Zewge, D., et al. "Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives." The Royal Society of Chemistry, 2018.
-
Wikipedia. Dimethylacetamide. Retrieved from [Link]
-
Tradeasia. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,6-dimethylphenylisothiocyanate. Retrieved from [Link]
-
RACO. N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Retrieved from [Link]
-
Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. Retrieved from [Link]
-
MDPI. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]
-
Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]
-
NIST. N,N-Dimethylacetamide. Retrieved from [Link]
-
American Chemical Society. N,N−Dimethylacetamide. Retrieved from [Link]
-
Fisher Scientific. N N-Dimethylacetamide. Retrieved from [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. Inhibition of N-nitrosodimethylamine demethylase in rat and human liver microsomes by isothiocyanates and their glutathione, L-cysteine, and N-acetyl-L-cysteine conjugates. Retrieved from [Link]
-
ResearchGate. (PDF) Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
-
NIST. N,N-Dimethylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 4. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide - hangdachem.com [hangdachem.com]
- 5. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Introduction and properties of dimethylacetamide - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. acs.org [acs.org]
- 9. N N-Dimethylacetamide | Fisher Scientific [fishersci.co.uk]
- 10. raco.cat [raco.cat]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of N-nitrosodimethylamine demethylase in rat and human liver microsomes by isothiocyanates and their glutathione, L-cysteine, and N-acetyl-L-cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
